molecular formula C12H8N2 B1282688 3-Phenylpyridine-2-carbonitrile CAS No. 39065-43-5

3-Phenylpyridine-2-carbonitrile

Cat. No.: B1282688
CAS No.: 39065-43-5
M. Wt: 180.2 g/mol
InChI Key: ZSNUPFREOOEHDI-UHFFFAOYSA-N
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Description

3-Phenylpyridine-2-carbonitrile (CAS: 39065-43-5) is a pyridine derivative featuring a phenyl group at the 3-position and a carbonitrile group at the 2-position of the pyridine ring. Its molecular formula is C₁₂H₈N₂, with a molecular weight of 180.21 g/mol. This compound is widely used as an intermediate in synthesizing heterocyclic compounds, particularly in pharmaceutical and agrochemical research . Its structure allows for diverse functionalization, making it a versatile building block in organic synthesis.

Properties

IUPAC Name

3-phenylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-9-12-11(7-4-8-14-12)10-5-2-1-3-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNUPFREOOEHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540095
Record name 3-Phenylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39065-43-5
Record name 3-Phenylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Phenylpyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate carbonitrile precursors. Various methodologies have been reported, including one-pot reactions and multi-step synthetic routes that yield high purity and yield of the desired compound. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Biological Activities

This compound exhibits a range of biological activities, particularly in the field of oncology. Recent studies have highlighted its cytotoxic effects against various cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cells. The following table summarizes the cytotoxicity results:

CompoundCell LineIC50 (µM)Selectivity Index
This compoundHepG2< 50High
This compoundDU145< 75Moderate
This compoundMDA-MB-231< 100Moderate

Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanisms underlying the biological activity of this compound include:

  • Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases.
  • Inhibition of Cell Proliferation : It has been observed to inhibit cell cycle progression, particularly at the G1/S transition, thereby reducing cellular proliferation rates.
  • Reactive Oxygen Species (ROS) Production : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly affect biological activity. For instance:

  • Electron-Withdrawing Groups : The introduction of nitro or halogen substituents enhances cytotoxicity by increasing electron deficiency, which improves interactions with cellular targets.
  • Hydrophilic Substituents : Compounds with methoxy groups on the phenyl ring showed improved activity due to increased solubility and interaction with biological membranes.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, suggesting its potential as an anticancer agent.
    "The compound exhibited potent cytotoxicity against HepG2 cells with an IC50 value below 50 µM, indicating strong selective toxicity towards cancerous cells" .
  • Prostate Cancer Model : In vivo studies using DU145 xenograft models showed that administration of the compound led to tumor regression and improved survival rates in treated animals compared to controls.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-Phenylpyridine-2-carbonitrile with structurally related compounds, highlighting substituents, molecular properties, and applications:

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications References
This compound Phenyl (C3), Carbonitrile (C2) 39065-43-5 C₁₂H₈N₂ Intermediate for heterocyclic synthesis
3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile 3-Chlorophenethyl (C3), Carbonitrile (C2) 31255-57-9 C₁₄H₁₁ClN₂ Loratadine impurity; antihistamine derivatives
6-Chloro-4-methyl-2-phenylpyridine-3-carbonitrile Cl (C6), Methyl (C4), Phenyl (C2), Carbonitrile (C3) N/A C₁₃H₉ClN₂ Synthesized via POCl₃-mediated chlorination
2-Chloro-6-phenylpyridine-3-carbonitrile Cl (C2), Phenyl (C6), Carbonitrile (C3) N/A C₁₂H₇ClN₂ Planar structure; high pyridine aromaticity
3-Trifluoromethyl-2-pyridinecarbonitrile CF₃ (C3), Carbonitrile (C2) 406933-21-9 C₇H₃F₃N₂ Enhanced reactivity due to electron-withdrawing CF₃ group
3-Amino-2-pyridinecarbonitrile NH₂ (C3), Carbonitrile (C2) 38363-99-8 C₆H₅N₃ Amino group enables further derivatization

Physicochemical and Structural Insights

  • Electron-Withdrawing Groups : Compounds with Cl or CF₃ substituents (e.g., 3-Trifluoromethyl-2-pyridinecarbonitrile) exhibit enhanced electrophilic reactivity, making them suitable for nucleophilic substitution reactions .
  • Pharmacological Relevance : Derivatives like 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile are intermediates in antihistamines (e.g., Loratadine), highlighting their medicinal chemistry applications .

Key Research Findings

  • Aromaticity and Reactivity : The pyridine ring in this compound retains high aromaticity despite substituent interactions, as evidenced by bond length analysis in related compounds .
  • Synthetic Flexibility: The carbonitrile group at C2 allows regioselective functionalization, enabling the synthesis of diverse heterocycles (e.g., quinolines, pyrazoles) .
  • Crystallographic Data : Structural studies using SHELX software (e.g., SHELXL for refinement) confirm the planar geometry and substituent effects in derivatives like 2-Chloro-6-phenylpyridine-3-carbonitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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